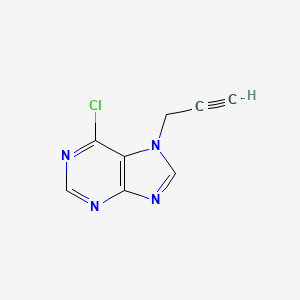![molecular formula C14H11N3O2S2 B6164044 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 1328396-88-8](/img/no-structure.png)
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (3M-TPTC) is a novel small molecule that has been investigated for its potential applications in scientific research. It is an organic compound composed of a thiophene ring and a pyridine ring connected by a carboxamide group. 3M-TPTC has been studied for its potential use in a variety of applications, such as drug delivery and cell imaging.
Aplicaciones Científicas De Investigación
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been studied for its potential applications in scientific research, such as drug delivery and cell imaging. The compound has been shown to be a potential drug delivery vehicle due to its ability to transport drugs across cell membranes and its biocompatibility. It has also been used in cell imaging experiments, as it is able to bind to certain cell receptors and can be detected by fluorescence microscopy.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is not fully understood. It is believed that the compound binds to certain cell receptors, allowing it to be taken up by cells. Once inside the cell, it can interact with various intracellular components, such as enzymes and proteins, which may lead to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have not been extensively studied. However, it has been shown to have some anti-inflammatory and anti-cancer properties in animal models. It has also been shown to reduce the formation of reactive oxygen species, which can damage cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide in laboratory experiments is its biocompatibility. It is non-toxic and can be used in a variety of cell types, making it a suitable candidate for drug delivery and cell imaging experiments. However, it is important to note that the compound is not water-soluble, so it must be used in an appropriate solvent. Additionally, the compound is not very stable, so it should be used as soon as possible after synthesis.
Direcciones Futuras
There are several potential future directions for research on 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. One potential direction is to explore the compound’s potential applications in drug delivery and cell imaging. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its mechanism of action. Finally, further research could be done to optimize the synthesis of the compound and to improve its stability.
Métodos De Síntesis
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been synthesized in several different ways. The most common method is a two-step process using a Grignard reaction followed by an oxidative coupling reaction. In the first step, a Grignard reagent is reacted with a pyridine-3-ylthiophene-2-carboxylic acid to form a thiophene-2-carboxylate intermediate. The second step involves the oxidative coupling reaction of the intermediate with a 3-methoxy-N-bromoacetamide, which yields the desired 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the thiazole and thiophene rings, followed by the coupling of the two rings to form the final product. The synthesis pathway also involves the protection and deprotection of functional groups to ensure the desired selectivity and yield of the final product.", "Starting Materials": [ "2-amino-3-methoxypyridine", "2-bromo-1,3-thiazole", "2-bromo-5-methoxythiophene-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "acetic acid", "sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Synthesis of 2-(3-methoxypyridin-4-yl)thiazole", "a. React 2-amino-3-methoxypyridine with 2-bromo-1,3-thiazole in DMF in the presence of TEA to form 2-(3-methoxypyridin-4-yl)thiazole.", "Step 2: Synthesis of 2-(5-methoxythiophen-2-yl)acetic acid", "a. React 2-bromo-5-methoxythiophene-3-carboxylic acid with NaOH in water to form 2-(5-methoxythiophen-2-yl)acetic acid.", "Step 3: Synthesis of N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)acetamide", "a. Protect the carboxylic acid group of 2-(5-methoxythiophen-2-yl)acetic acid with tert-butoxycarbonyl (Boc) in the presence of DCC and NHS to form N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)acetamide.", "Step 4: Synthesis of 3-methoxy-N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)thiophene-2-carboxamide", "a. Deprotect the carboxylic acid group of N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)acetamide with acetic acid to form 3-methoxy-N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)thiophene-2-carboxamide.", "Step 5: Synthesis of 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide", "a. React 2-(3-methoxypyridin-4-yl)thiazole with 3-methoxy-N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)thiophene-2-carboxamide in the presence of DCC and NHS to form 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide.", "b. Deprotect the Boc group with NaOH in diethyl ether to obtain the final product." ] } | |
Número CAS |
1328396-88-8 |
Nombre del producto |
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Fórmula molecular |
C14H11N3O2S2 |
Peso molecular |
317.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL](/img/structure/B6164034.png)